molecular formula C9H6FNO B122021 7-Fluoroquinolin-2(1H)-one CAS No. 148136-14-5

7-Fluoroquinolin-2(1H)-one

Cat. No. B122021
M. Wt: 163.15 g/mol
InChI Key: IPFWGOPYTUCFDC-UHFFFAOYSA-N
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Description

7-Fluoroquinolin-2(1H)-one is a compound that belongs to the class of organic compounds known as quinolones. Quinolones are aromatic compounds containing a quinoline moiety, which is a fused ring structure composed of a benzene ring and a pyridine ring. The fluoroquinolones are a family of synthetic broad-spectrum antibacterial agents that have a fluorine atom at the 7 position and a keto group at the 2 position of the quinoline ring .

Synthesis Analysis

The synthesis of various quinolin-2(1H)-one derivatives has been reported in the literature. For instance, 3-hydroxyquinolin-2(1H)-ones derivatives were synthesized and evaluated as inhibitors of influenza A endonuclease, with the synthesis involving Suzuki-coupling of p-fluorophenylboronic acid with monobrominated derivatives . Another study reported the synthesis of fluoroquinolone-pyrazine conjugates using benzotriazole chemistry, which showed antimicrobial properties . Additionally, the synthesis of 7-fluoroquinazoline-2,4-diol, an intermediate of small molecule anticancer drugs, was achieved through cyclization, chlorination, and nucleophilic substitution starting from 2-amino-4-fluoro benzoic acid and urea .

Molecular Structure Analysis

The molecular structure of quinolone derivatives is crucial for their biological activity. An X-ray crystal structure of a 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one complexed with influenza endonuclease revealed that the molecule chelates to two metal ions at the active site of the enzyme, which is essential for its inhibitory activity . The configurations of other quinolone derivatives, such as flumequine, were established by X-ray structures of diastereoisomeric salts .

Chemical Reactions Analysis

Quinolone derivatives can undergo various chemical reactions, including nucleophilic substitution, where the C-7 fluorine atom can be displaced by cyclic amines . The reactivity of these compounds is influenced by their functional groups and the presence of fluorine, which can affect the electronic properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. For example, the strong emission properties of 7-hydroxyindazolo[2,3-b]isoquinolin-12(7H)-one derivatives in aqueous solution were reported, with absorption at 349–374 nm and emission at 409–483 nm . The stability of these compounds in different pH conditions was also noted, which is important for their potential use as fluorophores . Tautomerism in 7-hydroxyquinoline was studied, showing solvent-dependent equilibrium between enol and keto/zwitterion tautomers, with unique spectral signatures in water .

Scientific Research Applications

  • Interaction with Lysozyme and Cytotoxicity Analysis :

    • Hemalatha et al. (2016) investigated the interaction of a derivative of 7-Fluoroquinolin-2(1H)-one with lysozyme using spectrophotometric studies and confirmed this interaction through circular dichroism and NMR study. The importance of fluorine in this compound was justified, and its cytotoxicity was assessed using HeLa cancer cells (Hemalatha, Madhumitha, Al-Dhabi, & Arasu, 2016).
  • Photophysical and Electrochemical Studies :

    • Kamble et al. (2017) conducted photophysical and electrochemical studies on novel 2,3-dihydroquinazolin-4(1H)-ones, including derivatives of 7-Fluoroquinolin-2(1H)-one. They investigated their optical and electrochemical properties and evaluated their anticancer activity (Kamble et al., 2017).
  • Inhibitors of Influenza A Endonuclease :

    • Sagong et al. (2013) synthesized several derivatives of 3-hydroxyquinolin-2(1H)-ones and evaluated them as inhibitors of influenza A endonuclease. Their study found that certain derivatives, including those with fluorophenyl groups, were potent inhibitors of H1N1 influenza A endonuclease (Sagong et al., 2013).
  • Synthesis and Characterization of Novel Derivatives :

    • Kubica et al. (2018) designed and synthesized new derivatives of 7-amino-4-methylquinolin2(1H)-one, evaluating their anticancer activity. Their in vitro tests on a series of compounds showed selective activity for cancer cells, with differences in activity across cancer types (Kubica et al., 2018).
  • Strong Emission Properties in Aqueous Solution :

    • Chang et al. (2019) reported on the strong emission properties of 7-hydroxyindazolo[2,3-b]isoquinolin-12(7H)-one derivatives in aqueous solution, expanding the study of new fluorophores that produce strong fluorescence in such conditions (Chang et al., 2019).
  • Synthesis of Hybrid Molecules with Antimicrobial Properties :

    • Savateev et al. (2021) developed an atom-efficient method for synthesizing hybrid molecules by combining fragments of fluoroquinolone with triazolopyrimidines. This was seen as a promising approach to expanding the diversity of fluoroquinolones and combating antibiotic resistance (Savateev et al., 2021).
  • Fluorescent Sensors for Magnesium in Living Cells :

    • Farruggia et al. (2006) developed diaza-18-crown-6 hydroxyquinoline derivatives as effective Mg(2+) indicators for use in total Mg(2+) assessment and confocal imaging in living cells (Farruggia et al., 2006).
  • Antitubercular Potency of 4-Hydroxyquinolin-2(1H)-ones :

    • De Macedo et al. (2017) synthesized a library of substituted 4-hydroxyquinolin-2(1H)-ones and found that certain derivatives showed significant inhibitory concentrations against Mycobacterium tuberculosis and Mycobacterium bovis without acute toxicity or genotoxicity (De Macedo et al., 2017).

Safety And Hazards

The safety data sheet for 7-Fluoroquinolin-2(1H)-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

7-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFWGOPYTUCFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597772
Record name 7-Fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroquinolin-2(1H)-one

CAS RN

148136-14-5
Record name 7-Fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The compound was prepared from (2E)-N-(3-fluorophenyl)-3-phenylacrylamide (Intermediate 30) (13.8 g, 57.2 mmol) and aluminium trichloride (30.5 g, 229 mmol) in a similar way as described for Intermediate 21 to give a mixture of the title compound together with the corresponding 5-fluoro regioisomer in a ratio of 3:1. This mixture was vigorously stirred in dichloromethane (100 mL) for 3 hours at room temperature and then filtered. The solid obtained was resuspended in diethyl ether (200 mL) and stirred like above and filtered to give 3.63 g (34%) of the crude product containing 12% of the 5-fluoro regioisomer. This was used without further purification for the next step.
[Compound]
Name
5-fluoro
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Synthesis routes and methods II

Procedure details

A mixture of (E)-methyl 3-(2-amino-4-fluorophenyl)acrylate (30.38 g, 156 mmol) in THF (400 mL) and 3M hydrochloric acid (400 mL) was heated at 65° C. for 20 h. The mixture was cooled to RT and poured onto ice. The resulting precipitate was filtered, washed with copious amounts of water and dried in vacuo to give 20.65 g (81%) of a light-yellow amorphous solid. m/z=164 (M+1).
Quantity
30.38 g
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reactant
Reaction Step One
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400 mL
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solvent
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400 mL
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solvent
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Synthesis routes and methods III

Procedure details

A solution of 70% H2SO4 was made up by adding chilled H2SO4 (35 ml) to chilled water (15 ml) ensuring the temp remained between 10-20° C. Finely ground N-(3-fluorophenyl)-3,3-bis(methyloxy)propanamide (6.17 g, 27.2 mmol) was then added cautiously to this solution keeping the vessel in ice. This was stirred for 1 hour and then ice water (70 ml) was added. This was then diluted further with water (230 ml). The mixture was stirred for a further 30 mins. The precipitate was filtered off and dried in a vacuum oven overnight to give the desired product (3.67 g, 83%). This material contained approximately 10% of the isomeric 5-fluoro-2(1H)-quinolinone.
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35 mL
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N-(3-fluorophenyl)-3,3-bis(methyloxy)propanamide
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6.17 g
Type
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Reaction Step Three
[Compound]
Name
ice water
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70 mL
Type
reactant
Reaction Step Four
Name
Quantity
230 mL
Type
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Reaction Step Five
Name
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15 mL
Type
solvent
Reaction Step Six
Yield
83%

Synthesis routes and methods IV

Procedure details

DDQ (0.42 g, 1.9 mmol) was added to a solution of 7-fluoro-3,4-dihydro-1H-quinolin-2-one (0.20 g 1.2 mmol) in dioxane (25 mL) and the resulting mixture was refluxed under an Argon atmosphere for 16 h. The mixture was concentrated under reduced pressure and sat aqueous Na2CO3 solution (25 mL) was added, and this was extracted with an organic mixture (MeOH/CH2Cl2 1:10, 3×50 mL). The combined organic phase was dried (Na2SO4), filtered, concentrated under reduced pressure and purified by combi flash LC (SiO2; CH2Cl2/MeOH 10:1) to give the title compound (0.037 g, 18%). 1H NMR (DMSO-D6) δ 11.8 (s, 1H), 7.88 (d, J=9.6 Hz, 1H), 7.74-7.65 (m, 1H), 7.05-6.95 (m, 2H), 6.43, (d, J=9.6 Hz); 13C NMR (CDMSO-D6) δ 163.0 (d, J=247 Hz), 161.9, 140.4 (d, J=13 Hz), 130.4 (d, J=11 Hz), 120.9, 116.1, 109.8 (d, J=23), 101.0 (d, J=25 Hz).
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0.42 g
Type
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Reaction Step One
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0.2 g
Type
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Reaction Step One
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25 mL
Type
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Reaction Step One
Yield
18%

Synthesis routes and methods V

Procedure details

The compound was prepared from 2E)-N-(3-fluorophenyl)-3-phenylacrylamide (Intermediate 30) (13.8 g, 57.2 mmol) and aluminium trichloride (30.5 g, 229 mmol) in a similar way as described for Intermediate 21 to give a mixture of the title compound together with the corresponding 5-fluoro regioisomer in a ratio of 3:1. This mixture was vigorously stirred in dichloromethane (100 mL) for 3 hours at room temperature and then filtered. The solid obtained was resuspended in diethyl ether (200 mL) and stirred like above and filtered to give 3.63 g (34%) of the crude product containing 12% of the 5-fluoro regioisomer. This was used without further purification for the next step.
[Compound]
Name
5-fluoro
Quantity
0 (± 1) mol
Type
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
FK Verkhov, AD Skolyapova, VI Krasnov… - Journal of Fluorine …, 2023 - Elsevier
Bromination of ten known fluorinated quinolin-2(1H)-ones by the KBrO 3 /HBr system is investigated. If there is no F atom in the position 6 of substrate, the Br atom is introduced into …
Number of citations: 0 www.sciencedirect.com
G Selivanova, A Skolyapova, V Krasnov… - Available at SSRN … - papers.ssrn.com
Bromination of ten known fluorinated quinolin-2 (1H)-ones by the KBrO3/HBr system is investigated. If there is no F atom in the position 6 of substrate, the Br atom is introduced into …
Number of citations: 0 papers.ssrn.com
W Chen, C Sun, Y Zhang, T Hu, F Zhu… - The Journal of …, 2019 - ACS Publications
Inorganic persulfate salts were identified as efficient reagents for the oxidative aromatization of 3,4-dihydroquinolin-2(1H)-ones through the activation of readily available transition …
Number of citations: 9 pubs.acs.org
C Bonnefous, JE Payne, J Roppe… - Journal of medicinal …, 2009 - ACS Publications
There are three isoforms of dimeric nitric oxide synthases (NOS) that convert arginine to citrulline and nitric oxide. Inducible NOS is implicated in numerous inflammatory diseases and, …
Number of citations: 88 pubs.acs.org
R Berrino, S Cacchi, G Fabrizi… - The Journal of Organic …, 2012 - ACS Publications
Free NH 3,3-diarylacrylamides are cyclized to substituted 2-quinolones in the presence of CuI, PPh 3 , and KO-t-Bu in o-xylene at 100 C. The reaction proceeds through a C–H …
Number of citations: 68 pubs.acs.org
M Naik, V Humnabadkar, SJ Tantry… - Journal of medicinal …, 2014 - ACS Publications
4-Aminoquinolone piperidine amides (AQs) were identified as a novel scaffold starting from a whole cell screen, with potent cidality on Mycobacterium tuberculosis (Mtb). Evaluation of …
Number of citations: 90 pubs.acs.org
JA Caravella, J Lin, RB Diebold… - Journal of Medicinal …, 2020 - ACS Publications
Inhibition of mutant IDH1 is being evaluated clinically as a treatment option for oncology. Here we describe the structure-based design and optimization of quinoline lead compounds to …
Number of citations: 84 pubs.acs.org
Y Lu, S Vibhute, L Li, A Okumu… - Journal of Medicinal …, 2021 - ACS Publications
Novel bacterial topoisomerase inhibitors (NBTIs) are among the most promising new antibiotics in preclinical/clinical development. We previously reported dioxane-linked NBTIs with …
Number of citations: 14 pubs.acs.org

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